3-Bromophenanthrene

Übersicht

Beschreibung

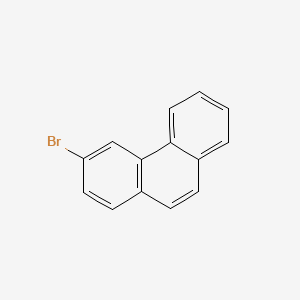

3-Bromophenanthrene is an organic compound with the molecular formula C14H9Br It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings The bromine atom is attached to the third carbon of the phenanthrene structure, making it a brominated phenanthrene derivative

Synthetic Routes and Reaction Conditions:

Bromination of Phenanthrene: One common method involves the bromination of phenanthrene. This can be achieved by reacting phenanthrene with bromine in the presence of a catalyst such as iron or aluminum chloride.

Cyclization Reactions: Another method involves the cyclization of stilbenes.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using phenanthrene as the starting material. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: This compound can be oxidized to form phenanthrenequinone derivatives.

Reduction Reactions: Reduction of this compound can yield phenanthrene derivatives with reduced aromaticity.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted phenanthrene derivatives can be formed.

Oxidation Products: Phenanthrenequinone and other oxidized derivatives.

Reduction Products: Reduced phenanthrene derivatives with altered aromaticity.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reactivity and Derivative Formation

3-Bromophenanthrene serves as a versatile intermediate in organic synthesis. Its bromine substituent allows for further functionalization, leading to the creation of various derivatives. For instance, it can be used in cross-coupling reactions such as Suzuki and Heck reactions to synthesize complex organic molecules. The ability to modify the bromine atom enhances its utility in creating compounds with specific electronic and steric properties, which are crucial in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Novel Compounds

A notable study demonstrated the use of this compound in synthesizing helical optically active phosphines through photochemical methods. This approach highlights the compound's role as a precursor in developing materials with unique optical properties, which can be beneficial in chiral catalysis .

Materials Science

Nonlinear Optical Materials

this compound has been investigated for its potential applications in nonlinear optics (NLO). Its molecular structure allows for significant electron delocalization, making it a candidate for NLO materials that can be utilized in optical switching and signal processing. Research indicates that derivatives of bromophenanthrene exhibit high second-order nonlinear optical responses, which are essential for developing advanced photonic devices .

Photonic Applications

The compound's ability to participate in photoclick reactions has been explored to enhance the efficiency of photonic materials. These reactions can lead to the formation of new materials with tailored optical properties suitable for applications in optical communication and computing .

Environmental Studies

Pollutant Analysis

this compound is also relevant in environmental chemistry, particularly concerning its role as a persistent organic pollutant (POP). Studies have focused on the atmospheric deposition of brominated polycyclic aromatic hydrocarbons (BrPAHs), including this compound. Analytical methods such as gas chromatography coupled with mass spectrometry have been developed to quantify these compounds in environmental samples, aiding in understanding their distribution and impact on ecosystems .

Toxicological Studies

Research has shown that brominated compounds like this compound can exhibit toxic effects on aquatic organisms. Investigating these effects is crucial for assessing environmental risks associated with brominated pollutants and developing strategies for remediation .

Summary Table of Applications

Wirkmechanismus

The mechanism by which 3-bromophenanthrene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, altering the compound’s chemical properties. In oxidation reactions, the aromatic rings can be modified, leading to changes in electronic structure and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

9-Bromophenanthrene: Another brominated phenanthrene derivative with the bromine atom at the ninth position.

1-Bromopyrene: A brominated pyrene derivative with similar reactivity.

2-Bromofluorene: A brominated fluorene derivative with comparable chemical properties.

Uniqueness of 3-Bromophenanthrene: this compound is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to other brominated phenanthrene derivatives .

Biologische Aktivität

3-Bromophenanthrene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a phenanthrene backbone with a bromine substituent, which influences its reactivity and interactions within biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, interactions with biological molecules, and potential applications in medicine and environmental science.

This compound has the molecular formula and a molecular weight of approximately 287.11 g/mol. Its structure includes a bromine atom attached to the phenanthrene core, which is significant for its reactivity and biological interactions. The compound typically appears as a light yellow to brown solid.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions, generating reactive oxygen species (ROS) that can interact with cellular components. Key mechanisms include:

- Inhibition of Cytochrome P450 Enzymes : Research indicates that this compound can inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and the activation of procarcinogens .

- Oxidative Stress Induction : The generation of ROS can lead to oxidative stress, damaging cellular macromolecules such as DNA, proteins, and lipids, potentially contributing to carcinogenesis.

- Nucleophilic Substitution Reactions : The bromine atom in this compound can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization and modification of the compound for therapeutic uses.

Biological Studies and Case Reports

Several studies have investigated the biological effects of this compound:

- Toxicological Studies : A study highlighted the cytotoxic effects of this compound on various cell lines, demonstrating its potential as an environmental pollutant that may pose risks to human health .

- Enzyme Interaction Studies : Research has shown that this compound interacts with various enzymes, leading to altered metabolic pathways. Inhibition of cytochrome P450 enzymes was particularly noted, suggesting implications for drug interactions and toxicity.

- Environmental Impact Assessments : As a brominated PAH, this compound has been studied for its persistence in the environment and potential bioaccumulation in aquatic systems .

Data Table: Summary of Biological Activities

Applications in Medicine

Ongoing research is exploring the potential of this compound as a pharmacophore in drug design, particularly for anticancer agents. Its ability to modulate enzyme activity makes it a candidate for developing therapies targeting specific metabolic pathways involved in cancer progression.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes substitution reactions with nucleophiles under specific conditions.

Key Examples:

-

Ammonia Treatment : Reaction with NH₃ in liquid NH₃ at −33°C yields 3-aminophenanthrene, though with moderate efficiency due to steric hindrance .

-

Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids produces 3-arylphenanthrenes, enabling access to extended π-conjugated systems .

Reaction Conditions:

| Nucleophile | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NH₃ | Liquid NH₃ | −33°C | 45–50 |

| PhB(OH)₂ | Pd(PPh₃)₄, THF | 80°C | 75–85 |

Radical-Mediated Cyclization

This compound participates in gas-phase radical reactions to form complex PAHs.

Vinylacetylene Annihilation:

-

Mechanism : UV irradiation generates a 3-bromophenanthrenyl radical, which reacts with vinylacetylene (C₄H₄) to form helicenes or benz[a]anthracene via [4+2] cycloaddition .

-

Key Product : Helicene (C₁₈H₁₂) is formed with near-quantitative yield under vacuum conditions .

Experimental Parameters:

| Reactant | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| This compound | UV, 10 K, He buffer | Helicene | >95 |

| This compound | Thermal pyrolysis | Benz[a]anthracene | 60–70 |

Catalytic Cycloisomerization

Transition-metal catalysts enable regioselective cyclization for fused-ring systems.

AuCl-Catalyzed Reactions:

-

Pathway : AuCl promotes 6-endo-dig cyclization of 2-(haloethynyl)biphenyl derivatives, yielding 9-bromophenanthrene via 1,2-H/1,2-Br migrations .

-

Selectivity : Competing pathways (e.g., 5-exo-dig) are suppressed, achieving >90% selectivity for 9-bromophenanthrene .

PtCl₂-Catalyzed Reactions:

-

Outcome : Poor selectivity due to competing alkyne-vinylidene rearrangements, leading to mixtures of 9- and 10-bromophenanthrene .

Bromination and Halogen Exchange

Further halogenation at the 9-position produces dibrominated derivatives.

Bromination with Br₂:

-

Conditions : Reaction in CCl₄ at −18°C yields 3,9-dibromophenanthrene as the major product (70% isolated yield) .

-

Mechanism : Electrophilic aromatic substitution facilitated by Br⁺ generation.

Halogen Exchange:

-

Finkelstein Reaction : Treatment with NaI in acetone replaces bromine with iodine, forming 3-iodophenanthrene .

Thiophene-Substituted Derivatives:

Eigenschaften

IUPAC Name |

3-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGNNFQSUWVWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221716 | |

| Record name | Phenanthrene, 3-Bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-50-4 | |

| Record name | Phenanthrene, 3-Bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 715-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 3-Bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the bromine substituent in 3-Bromophenanthrene influence its reactivity in acid-catalyzed methanolysis compared to unsubstituted phenanthrene?

A: Research indicates that the presence of a bromine substituent on the phenanthrene ring, specifically at the 3-position, does not significantly alter the reaction pathway in acid-catalyzed methanolysis when compared to unsubstituted phenanthrene []. Both this compound and phenanthrene undergo a two-step mechanism:

Q2: Does the reaction of this compound oxide with methoxide ion differ significantly from its acid-catalyzed methanolysis?

A: Yes, the reaction of this compound oxide with methoxide ion proceeds via a distinct mechanism compared to its acid-catalyzed methanolysis []. In the presence of methoxide, the reaction follows an SN2 pathway, resulting in the exclusive formation of trans-methanol adducts. This contrasts with the acid-catalyzed reaction, where both cis and trans isomers are observed. The SN2 mechanism involves a concerted attack of the methoxide nucleophile on the epoxide ring, leading to the observed stereospecificity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.